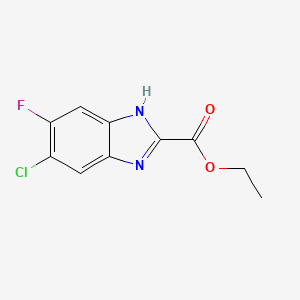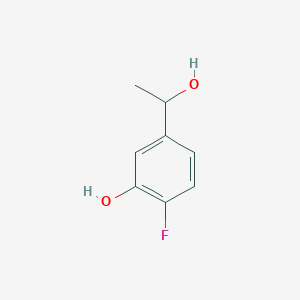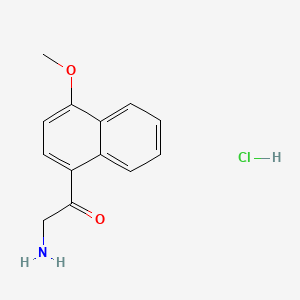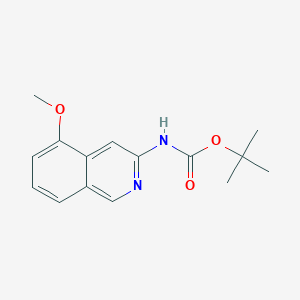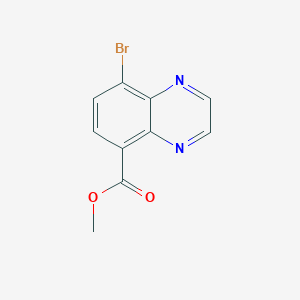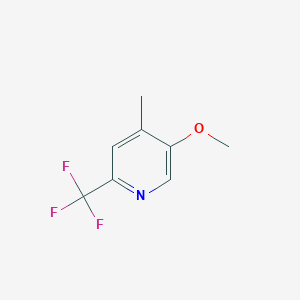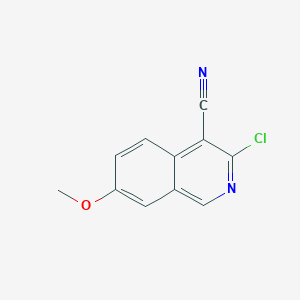
3-Chloro-7-methoxyisoquinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-7-methoxyisoquinoline-4-carbonitrile: is an organic compound with the molecular formula C11H7ClN2O . It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the third position, a methoxy group at the seventh position, and a carbonitrile group at the fourth position of the isoquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methoxyisoquinoline-4-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration: The nitration of 7-methoxyisoquinoline to introduce a nitro group at the desired position.
Reduction: The reduction of the nitro group to an amino group.
Cyanation: The conversion of the amino group to a carbonitrile group using reagents like sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-7-methoxyisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted isoquinolines.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of reduced isoquinoline derivatives.
Hydrolysis: Formation of isoquinoline carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-Chloro-7-methoxyisoquinoline-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-7-methoxyisoquinoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The carbonitrile group can also play a role in the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-7-methoxyisoquinoline: Lacks the carbonitrile group.
7-Methoxyisoquinoline-4-carbonitrile: Lacks the chloro group.
3-Chloroisoquinoline-4-carbonitrile: Lacks the methoxy group.
Uniqueness
3-Chloro-7-methoxyisoquinoline-4-carbonitrile is unique due to the presence of all three functional groups (chloro, methoxy, and carbonitrile) on the isoquinoline ring. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H7ClN2O |
|---|---|
Molekulargewicht |
218.64 g/mol |
IUPAC-Name |
3-chloro-7-methoxyisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2O/c1-15-8-2-3-9-7(4-8)6-14-11(12)10(9)5-13/h2-4,6H,1H3 |
InChI-Schlüssel |
XQBNPWHUPYGOFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CN=C(C(=C2C=C1)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-chloro-7-methyl-1H-benzo[d]imidazole](/img/no-structure.png)
